D-Galactose, (4-nitrophenyl)hydrazone
Description
Properties
CAS No. |
54420-21-2 |
|---|---|
Molecular Formula |
C12H17N3O7 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-6-[(4-nitrophenyl)diazenyl]hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C12H17N3O7/c16-6-10(18)12(20)11(19)9(17)5-13-14-7-1-3-8(4-2-7)15(21)22/h1-4,9-12,16-20H,5-6H2/t9-,10-,11-,12-/m1/s1 |
InChI Key |
AJECCSGEQWZGJW-DDHJBXDOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=NC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1N=NCC(C(C(C(CO)O)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Conventional Solution-Phase Synthesis
The most widely documented method involves the reaction of D-galactose with 4-nitrophenylhydrazine in methanolic solution. Adapted from procedures for D-glucose derivatives, the synthesis proceeds as follows:
Reaction Setup :
- Dissolve D-galactose (10 mg) and 4-nitrophenylhydrazine (2% w/v in methanol) in a 1:2 ratio of water:methanol.
- Heat the mixture at 60°C for 3 hours under reflux to facilitate hydrazone formation.
Isolation :
Yield : ~86% for analogous glucose derivatives, with comparable yields expected for D-galactose.
Solvent-Free Mechanochemical Approach
A green chemistry alternative, adapted from p-nitrophenyl hydrazone syntheses, avoids organic solvents:
Grinding Protocol :
- Mix equimolar quantities of D-galactose and 4-nitrophenylhydrazine in a mortar.
- Grind mechanically for 5–10 minutes at room temperature.
Purification :
- Wash the product with cold 2 M hydrochloric acid to remove unreacted hydrazine.
- Rinse sequentially with cold water and ethanol.
Yield : ~30–57% for analogous aldehydes, though D-galactose adaptation requires optimization.
Analytical Characterization
Chromatographic Analysis
Spectroscopic Data
- NMR : The acyclic structure is confirmed by:
- IR : Peaks at 3254 cm⁻¹ (N–H), 1580 cm⁻¹ (C=N), and 1476 cm⁻¹ (NO₂).
Comparative Analysis of Synthesis Methods
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
D-Galactose, (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
D-Galactose, (4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of D-Galactose, (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as galactosidases, leading to the hydrolysis of the hydrazone bond and the release of 4-nitrophenylhydrazine. This process can be used to study enzyme kinetics and inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Backbone Diversity: The 4-nitrophenylhydrazone derivative retains the sugar backbone of D-galactose, distinguishing it from non-carbohydrate derivatives like 4-(dimethylamino)benzohydrazide . Thiosemicarbazones (e.g., D-galactose thiosemicarbazone) exhibit sulfur incorporation, altering electronic properties compared to the nitro group in the 4-nitrophenylhydrazone .
Synthetic Routes: Hydrazone derivatives (e.g., D-galactose, (4-nitrophenyl)hydrazone) are typically synthesized via condensation of hydrazines with carbonyl-containing precursors. In contrast, triazole derivatives (e.g., 5-(4-nitrophenyl)-4-amino-1,2,4-triazole-3-thiol) require cyclization reactions under reflux conditions .
Stability and Tautomerism
Table 2: Stability and Isomerization Trends
Key Observations:
- Tautomerism : D-Galactose thiosemicarbazone exhibits ring-chain tautomerism , which influences solubility and bioactivity. The 4-nitrophenylhydrazone derivative likely adopts a stable open-chain configuration due to resonance stabilization from the nitro group .
- Stabilization : Acetylation is a common method to stabilize open-chain hydrazones, enhancing their applicability in drug delivery .
Key Observations:
- Biological Activity : Thiosemicarbazones are explored for metal-ion chelation (e.g., Cu²⁺ complexes), whereas the 4-nitrophenylhydrazone’s nitro group may enhance electron-withdrawing properties , useful in spectroscopic assays .
- Diagnostics: D-Galactose derivatives are used in diagnostics (e.g., liver function tests), though the hydrazone variant’s role remains underexplored .
Q & A
What spectroscopic techniques are recommended for confirming the structure of D-Galactose (4-nitrophenyl)hydrazone?
To confirm the structure, use Nuclear Magnetic Resonance (NMR) for elucidating the hydrazone bond and stereochemistry, Infrared Spectroscopy (IR) to identify functional groups (e.g., -NO₂, -NH-), and Mass Spectrometry (MS) to verify the molecular ion peak (m/z 315.279) and fragmentation pattern. X-ray crystallography can resolve absolute configuration if crystalline .
How is D-Galactose (4-nitrophenyl)hydrazone synthesized from D-Galactose and 4-nitrophenylhydrazine?
The synthesis involves reacting equimolar amounts of D-Galactose and 4-nitrophenylhydrazine in a polar solvent (e.g., ethanol/water) under mild acidic conditions (pH 4–6) at 50–60°C for 6–12 hours. Purification is achieved via recrystallization or column chromatography. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/methanol) .
What experimental considerations are critical when using this compound as a substrate in enzyme kinetics studies?
- pH and Temperature: Optimize based on the target enzyme (e.g., pH 4.5 for β-galactosidase ).
- Substrate Stability: Avoid prolonged exposure to light or high temperatures to prevent decomposition.
- Detection Method: Use spectrophotometry at 410 nm to monitor 4-nitrophenol release under alkaline conditions .
How can discrepancies in enzymatic activity measurements using this substrate be resolved?
- Enzyme Purity: Confirm via SDS-PAGE to rule out contaminant proteases.
- Substrate Solubility: Pre-dissolve in DMSO (<5% v/v) to avoid aggregation.
- Interference Controls: Include blanks without enzyme or substrate to account for non-specific hydrolysis .
What strategies improve the solubility of D-Galactose (4-nitrophenyl)hydrazone in aqueous buffers?
- Co-solvents: Use 10–20% DMSO or ethanol.
- Buffer Optimization: Adjust ionic strength (e.g., 50 mM phosphate buffer) or add detergents (e.g., 0.1% Triton X-100).
- Temperature: Warm to 37°C with stirring .
What are the primary research applications of this compound in glycobiology?
- Enzyme Assays: As a chromogenic substrate for α/β-galactosidases .
- Carbohydrate-Protein Interactions: Study lectin binding via competitive inhibition assays.
- Metabolic Studies: Track galactose metabolism in cell lysates .
How does the 4-nitrophenylhydrazone group affect binding affinity to lectins or enzymes?
The hydrazone group introduces steric and electronic effects, potentially altering binding kinetics. Compare affinity to native galactose using Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) . For example, the nitro group may reduce affinity due to increased hydrophobicity .
What storage conditions ensure the stability of D-Galactose (4-nitrophenyl)hydrazone?
Store at 0–6°C in a desiccator, protected from light and moisture. Avoid contact with strong oxidizers (e.g., peroxides). Shelf life exceeds 24 months under these conditions .
How to minimize interference from endogenous compounds in high-throughput screening assays?
- Wavelength Selection: Use 410 nm with a reference wavelength (e.g., 600 nm) to correct for background.
- Sample Pretreatment: Deproteinize using ultrafiltration or organic precipitation.
- Parallel Controls: Include wells with heat-inactivated enzyme .
What analytical methods quantify this compound in biological matrices during pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
